Trinaphthalen-1-ylborane
Overview
Description
Trinaphthalen-1-ylborane is an organoboron compound characterized by three naphthalene rings attached to a central boron atom This compound belongs to the class of triarylboranes, which have been extensively studied for their unique electronic and optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trinaphthalen-1-ylborane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with boron trihalides such as boron trichloride or boron tribromide. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of boron trihalides. The general reaction scheme is as follows:
3C10H7Li+BCl3→(C10H7)3B+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Trinaphthalen-1-ylborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert this compound to borohydrides.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Trinaphthalen-1-ylboronic acid.
Reduction: Trinaphthalen-1-ylborohydride.
Substitution: Various substituted trinaphthalen-1-ylboranes depending on the electrophile used.
Scientific Research Applications
Trinaphthalen-1-ylborane has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a bioimaging agent due to its fluorescent properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of trinaphthalen-1-ylborane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The compound’s unique electronic structure, with an empty p-orbital on the boron atom, allows it to participate in a range of molecular interactions and pathways.
Comparison with Similar Compounds
Triphenylborane: Similar structure but with phenyl groups instead of naphthalene rings.
Tris(2-naphthyl)borane: Similar but with naphthalene rings in different positions.
Tris(4-biphenyl)borane: Contains biphenyl groups instead of naphthalene.
Uniqueness: Trinaphthalen-1-ylborane is unique due to the presence of three naphthalene rings, which impart distinct electronic and optical properties. This makes it particularly useful in applications requiring strong fluorescence and high electron affinity.
Properties
IUPAC Name |
trinaphthalen-1-ylborane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21B/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBSVUEGFJXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)C5=CC=CC6=CC=CC=C56 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21B | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288074 | |
Record name | trinaphthalen-1-ylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-78-3 | |
Record name | NSC54017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trinaphthalen-1-ylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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